molecular formula C26H30N4O6 B14936411 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B14936411
M. Wt: 494.5 g/mol
InChI Key: MEWRPWHRRGTVEN-UHFFFAOYSA-N
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Description

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and morpholine moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and subsequent functionalization with morpholine and acetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like alkyl halides or sulfonates.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific functional groups.

Scientific Research Applications

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound may exhibit biological activity, making it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Isoindoloquinazoline derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Morpholine-containing compounds: These compounds contain the morpholine moiety and may exhibit similar reactivity and applications.

    Acetamide derivatives: Compounds with acetamide groups that can undergo similar chemical reactions and have comparable applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H30N4O6

Molecular Weight

494.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C26H30N4O6/c1-34-20-9-8-18-22(23(20)35-2)26(33)30-19-7-4-3-6-17(19)25(32)29(24(18)30)16-21(31)27-10-5-11-28-12-14-36-15-13-28/h3-4,6-9,24H,5,10-16H2,1-2H3,(H,27,31)

InChI Key

MEWRPWHRRGTVEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCCN5CCOCC5)OC

Origin of Product

United States

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